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Technical Guide: Absorption Spectrum and Molar Absorptivity of Oxidized DCPIP

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Compound of Interest		
Compound Name:	Dichloroindophenol	
Cat. No.:	B1210591	Get Quote

This technical guide provides an in-depth overview of the spectrophotometric properties of 2,6-dichlorophenolindophenol (DCPIP) in its oxidized state. It is intended for researchers, scientists, and professionals in drug development who utilize DCPIP as a redox indicator and electron acceptor in various biochemical assays. This document details the compound's absorption characteristics, provides established molar absorptivity values, and outlines a comprehensive experimental protocol for its analysis.

Introduction to Oxidized DCPIP

2,6-Dichlorophenolindophenol is a chemical compound widely employed as a redox dye. In its oxidized form, DCPIP is a deep blue color, exhibiting a characteristic absorption maximum in the visible spectrum.[1][2] Upon reduction, for instance by accepting electrons in a biological reaction like the Hill reaction in photosynthesis, it becomes colorless.[1][2][3] This distinct color change allows for the convenient spectrophotometric monitoring of reaction rates. The absorption properties of oxidized DCPIP, particularly its molar absorptivity (or extinction coefficient), are crucial for the quantitative analysis of these reactions. It is important to note that these properties are significantly dependent on the pH of the solution.[4][5]

Quantitative Spectrophotometric Data

The maximal absorption wavelength (λ max) and molar absorptivity (ϵ) of oxidized DCPIP are subject to variation based on experimental conditions, most notably pH. The compound exists in different protonated states, which influences its color and absorption spectrum.[5] Below is a summary of reported values under various conditions.



Parameter	Value	рН	Buffer/Solvent	Reference
λmax	~600 nm	6.5	50 mM Phosphate Buffer	[6]
λтах	600 nm	Not Specified	Not Specified	[1][2]
λтах	605 nm	Not Specified	Not Specified	[6]
λmax	605 nm	7.4	10 mM Phosphate Buffer	[7]
Isobestic Point	522 nm	Varied	Not Specified	[5]
Molar Absorptivity (ε)	~19,100 M-1cm- 1	7.4	10 mM Phosphate Buffer	[7]
Molar Absorptivity (ε)	22,000 M-1cm-1	Not Specified	Not Specified	[8]

Note: The molar absorptivity of DCPIP is known to increase with an increase in pH.[4] Therefore, it is critical to determine or use the extinction coefficient specific to the buffer system, pH, and temperature of the intended assay.[4]

Experimental Protocol: Determination of Absorption Spectrum and Molar Absorptivity

This section provides a detailed methodology for determining the absorption spectrum and molar absorptivity of oxidized DCPIP.

3.1 Materials and Equipment

- 2,6-dichlorophenolindophenol (DCPIP), sodium salt
- Calibrated UV-Visible Spectrophotometer
- Matched 10-mm quartz cuvettes
- Appropriate buffer solutions of known pH (e.g., 50 mM phosphate buffer)



- Analytical balance
- Volumetric flasks and pipettes
- Milli-Q or distilled water
- 3.2 Preparation of a Standard DCPIP Stock Solution
- Accurately weigh a precise amount of DCPIP powder. Note that the solubility of DCPIP in water is limited; a concentration of 2 mM (0.65 mg/mL) is recommended to ensure a homogeneous solution.[4]
- Dissolve the DCPIP in a small volume of the desired buffer in a volumetric flask.
- Once fully dissolved, bring the solution to the final volume with the same buffer and mix thoroughly.
- Store the stock solution in an amber tube or protect it from light to prevent photodegradation.
- 3.3 Determination of the Absorption Spectrum
- Prepare a diluted working solution of DCPIP (e.g., 50-70 μM) from the stock solution using the desired experimental buffer.[6]
- Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
- Set the spectrophotometer to scan a wavelength range, typically from 400 nm to 750 nm.
- Use a cuvette filled with the experimental buffer to serve as a blank and zero the instrument.
- Replace the blank cuvette with a cuvette containing the DCPIP working solution.
- Initiate the wavelength scan to record the absorbance spectrum.
- Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
- 3.4 Determination of Molar Absorptivity (ε)

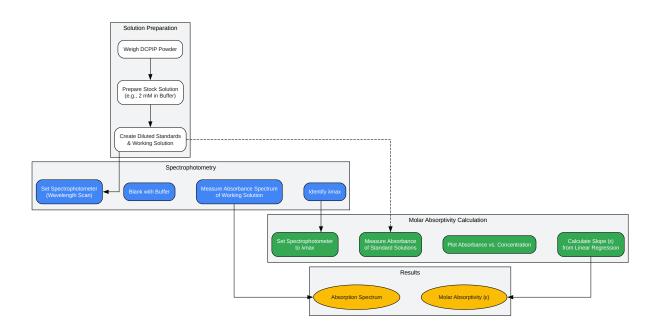


- Prepare a series of DCPIP standard solutions of known concentrations by serially diluting the stock solution with the experimental buffer.
- Set the spectrophotometer to the predetermined λmax (e.g., 600 nm).
- Zero the instrument using the buffer blank.
- Measure the absorbance of each standard solution, starting from the least concentrated.
- Plot a graph of absorbance versus concentration (in M).
- According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is the molar absorptivity (ε) in M-1cm-1 (where c is the concentration in M and I is the path length in cm, typically 1 cm).

Visualized Experimental Workflow

The following diagram illustrates the logical flow for determining the key spectrophotometric parameters of oxidized DCPIP.





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Caption: Workflow for Determining DCPIP's Absorption Spectrum and Molar Absorptivity.

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